(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
(3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol, also known as 5-alpha-stigmastane-3beta-5, 6beta-triol-3-monobenzoate or (3β, 5α, 6β, 24R)-stigmastane-3, 5, 6-triol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, (3beta, 5alpha, 6beta, 24R)-stigmastane-3, 5, 6-triol is considered to be a sterol lipid molecule (3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (3beta, 5alpha, 6beta, 24R)-stigmastane-3, 5, 6-triol is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
20835-91-0
VCID:
VC0198974
InChI:
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
SMILES:
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C
Molecular Formula:
C29H52O3
Molecular Weight:
448.7 g/mol
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
CAS No.: 20835-91-0
Reference Standards
VCID: VC0198974
Molecular Formula: C29H52O3
Molecular Weight: 448.7 g/mol
CAS No. | 20835-91-0 |
---|---|
Product Name | (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol |
Molecular Formula | C29H52O3 |
Molecular Weight | 448.7 g/mol |
IUPAC Name | (3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
Standard InChI | InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
Standard InChIKey | VGSSUFQMXBFFTM-METNKUIYSA-N |
Isomeric SMILES | CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Appearance | Powder |
Melting Point | 250-252°C |
Physical Description | Solid |
Description | (3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol, also known as 5-alpha-stigmastane-3beta-5, 6beta-triol-3-monobenzoate or (3β, 5α, 6β, 24R)-stigmastane-3, 5, 6-triol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, (3beta, 5alpha, 6beta, 24R)-stigmastane-3, 5, 6-triol is considered to be a sterol lipid molecule (3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (3beta, 5alpha, 6beta, 24R)-Stigmastane-3, 5, 6-triol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (3beta, 5alpha, 6beta, 24R)-stigmastane-3, 5, 6-triol is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 5 alpha-stigmastane-3 beta,5,6 beta-triol 3-monobenzoate 5 alpha-stigmastane-3 beta,5,6 beta-triol 3-monobenzoate, (3beta)-isome |
PubChem Compound | 3036251 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume